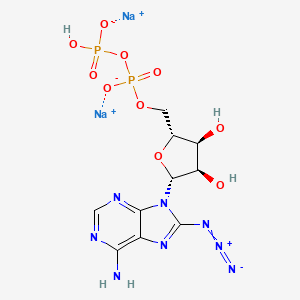

8-Azido-ADP (disodium)

Description

8-Azido-ADP (disodium) is a covalent-binding inhibitor of mitochondrial adenine nucleotide translocation. It inhibits the ADP-induced shift from state 4 to state 3 in mitochondrial respiration and irreversibly blocks adenine nucleotide exchange in a light-dependent reaction . Structurally, it is an ADP analogue with an azido group (-N₃) at the 8th position of the adenine ring, enabling its use as a photoaffinity probe for studying nucleotide-binding proteins.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H12N8Na2O10P2 |

|---|---|

Molecular Weight |

512.18 g/mol |

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H14N8O10P2.2Na/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(27-9)1-26-30(24,25)28-29(21,22)23;;/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H2,11,13,14)(H2,21,22,23);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |

InChI Key |

VQCJTJSUNWWBJC-LGVAUZIVSA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Chemo-Enzymatic Synthesis

Substrate Preparation and Phosphorylation

The chemo-enzymatic approach leverages enzymatic specificity to achieve regioselective modifications. A key method involves:

- Starting Material : 8-Iodoadenosine derivatives are synthesized via lithiation of protected adenosine using n-butyl lithium, followed by iodination with cyanogen iodide.

- Sonogashira Coupling : The 8-iodo intermediate undergoes a Sonogashira reaction with trimethylsilylacetylene to introduce an ethynyl group, yielding 8-ethynyladenosine.

- Phosphorylation : Recombinant human NAD kinase phosphorylates 8-ethynyl-NAD at the 2′-OH position to generate 8-ethynyl-NADP. This step requires ATP regeneration using phosphocreatine and creatine phosphokinase to maintain reaction efficiency.

Table 1: Key Reaction Conditions for Chemo-Enzymatic Synthesis

Pyridine Base Exchange

The final step employs Aplysia californica ADP-ribosyl cyclase to replace the nicotinamide moiety of 8-ethynyl-NADP with nicotinic acid or its analogs:

Chemical Synthesis

Phosphorylation and Pyrophosphate Bond Formation

- Phosphorylation : 8-Azidoadenosine is phosphorylated using POCl₃ in trimethyl phosphate (TMP) at -20°C, followed by hydrolysis to yield 8-azido-AMP.

- Pyrophosphate Coupling : Carbonyldiimidazole (CDI) activates 8-azido-AMP, which condenses with β-nicotinamide mononucleotide (β-NMN⁺) to form 8-azido-ADP.

Post-Synthetic Modifications and Purification

Analytical Validation

Spectroscopic Characterization

Chemical Reactions Analysis

8-Azido-ADP (disodium) undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are less common for this compound.

Substitution: The azido group can participate in substitution reactions, particularly in the presence of light.

Click Chemistry: The compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups.

Common reagents used in these reactions include copper catalysts and alkyne-containing molecules. The major products formed from these reactions are typically cycloaddition products, which are useful in various biochemical applications .

Scientific Research Applications

Enzyme Studies

8-Azido-ADP has been extensively utilized in studying ATPases and other nucleotide-binding enzymes. Its ability to form covalent bonds upon UV irradiation enables researchers to investigate enzyme mechanisms and interactions.

Case Study: ATP Synthase

Research indicates that 8-Azido-ADP can act as a substrate for ATP synthase in submitochondrial particles, with a maximum velocity (Vmax) of about 6% compared to ATP. The binding characteristics of 8-Azido-ADP are similar to those of ATP, allowing for the examination of enzyme kinetics and substrate specificity under controlled conditions . The binding primarily occurs at the beta subunits of ATP synthase, which is crucial for understanding the enzyme's catalytic mechanism .

Protein Interaction Studies

The azido group in 8-Azido-ADP facilitates click chemistry reactions, making it an effective tool for probing protein interactions and dynamics.

Application in Proteomics

In proteomic studies, 8-Azido-ADP can be used to label proteins that interact with ADP-ribosylation pathways. This application is particularly relevant in identifying proteins modified by ADP-ribosylation, a post-translational modification involved in various cellular processes such as DNA repair and apoptosis .

Cell Signaling Research

8-Azido-ADP is also instrumental in studying cell signaling pathways involving purinergic receptors. As a clickable analog of ADP, it can be used to explore receptor-ligand interactions and downstream signaling events.

Case Study: G Protein-Coupled Receptors (GPCRs)

Research has shown that 8-Azido-ADP can be employed to investigate the role of purinergic signaling in GPCR activation. By labeling receptors with 8-Azido-ADP, researchers can track the binding dynamics and functional responses of these receptors in live cells .

Click Chemistry Applications

The azido group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAc), enabling the conjugation of 8-Azido-ADP with various biomolecules. This property is exploited in multiple fields, including drug development and molecular imaging.

Application in Antibody-Drug Conjugates

In the context of antibody-drug conjugates (ADCs), 8-Azido-ADP serves as a linker molecule that can attach cytotoxic drugs to antibodies targeting specific cancer cells. This targeted approach enhances therapeutic efficacy while minimizing side effects .

Metabolic Studies

As a nucleotide analog, 8-Azido-ADP plays a role in metabolic studies, particularly concerning energy metabolism and nucleotide cycling.

Case Study: Mitochondrial Function

Studies have utilized 8-Azido-ADP to assess mitochondrial function by examining how it affects ATP production and utilization within mitochondria. This research contributes to understanding metabolic disorders linked to mitochondrial dysfunction .

Mechanism of Action

The mechanism of action of 8-Azido-ADP (disodium) involves its ability to inhibit mitochondrial adenine nucleotide translocation. This inhibition occurs through a light-dependent reaction that causes irreversible binding of the compound to the adenine nucleotide translocator. This binding prevents the normal exchange of adenine nucleotides, thereby affecting mitochondrial respiration . The molecular targets include the adenine nucleotide translocator, and the pathways involved are primarily related to mitochondrial function .

Comparison with Similar Compounds

Chemical Properties :

- Molecular Formula: C₁₀H₁₄N₈O₁₀P₂

- Molecular Weight: 468.21 g/mol

- Purity: ≥95% (HPLC)

- Storage: Stable at -20°C in aqueous solution (pH 7.5 ± 0.5) .

Comparison with Similar Compounds

8-Azido-ADP vs. 8-Azido-ATP

Binding and Trapping Dynamics

Key Findings :

- Trapping Mechanism : Unlike 8-azido-ATP, 8-azido-ADP bypasses the hydrolysis step to form the transition-state complex with Vi, simplifying studies of nucleotide occlusion .

- Energetic Barrier : The higher activation energy for 8-azido-ADP trapping (152 kJ/mol vs. 62 kJ/mol) reflects the thermodynamic challenge of inducing conformational changes without ATP hydrolysis .

- Divalent Cation Dependence : Both compounds require Mg²⁺, Mn²⁺, or Co²⁺ for Vi-induced trapping, with Mn²⁺ > Co²⁺ > Mg²⁺ efficacy .

8-Azido-ADP vs. ADP/ATP

Functional and Structural Differences

Key Findings :

- Photolabeling Utility : The azido group enables 8-azido-ADP to covalently label ATP-binding pockets, unlike natural nucleotides .

- Conformational Effects : Both 8-azido-ADP and ADP/ATP induce similar conformational changes in Pgp (e.g., reduced substrate binding), but 8-azido-ADP’s irreversible binding provides stable complexes for structural analysis .

Comparison with Other ABC Transporter Probes

MRP1 and CFTR Studies

- MRP1 : Similar to Pgp, MRP1 traps 8-azido-ADP in the presence of Vi, but its nucleotide-binding domains (NBDs) exhibit asymmetry: NBD1 preferentially binds 8-azido-ATP, while NBD2 traps 8-azido-ADP .

- CFTR : In cystic fibrosis transmembrane conductance regulator (CFTR), 8-azido-ADP binds stably to NBD1 without requiring Vi, unlike Pgp .

Q & A

Q. What metadata should accompany studies using 8-Azido-ADP (disodium) to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.